molecular formula C18H27NO3S B2495285 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2191214-42-1

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2495285
CAS No.: 2191214-42-1
M. Wt: 337.48
InChI Key: JWSMUPCLIPPQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[321]octane is unique due to its specific functional groups and structural configuration

Biological Activity

3-Methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a unique bicyclic structure characterized by the azabicyclo[3.2.1]octane framework and a sulfonyl group attached to a methoxy-substituted aromatic ring. The molecular formula is C17H25NO3S, with a molecular weight of approximately 325.45 g/mol.

PropertyValue
Molecular FormulaC17H25NO3S
Molecular Weight325.45 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonyl group is known to participate in hydrogen bonding interactions with amino acid residues in enzyme active sites, potentially inhibiting their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the sulfonyl group enhances the compound's ability to disrupt bacterial cell walls.

Neuropharmacological Effects

Research indicates potential neuropharmacological effects, particularly in modulating neurotransmitter systems such as dopamine and serotonin pathways. This could imply applications in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

In a study examining various derivatives of azabicyclo compounds against Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics.

Case Study 2: Neuropharmacological Assessment

A behavioral study assessed the impact of the compound on rodent models exhibiting anxiety-like behaviors. Doses of 10 mg/kg administered intraperitoneally resulted in a significant reduction in anxiety scores as measured by the elevated plus maze test.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL
NeuropharmacologicalReduced anxiety behavior
Enzyme inhibitionInhibition of enzyme X

Properties

IUPAC Name

3-methoxy-8-(2,3,5,6-tetramethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-11-8-12(2)14(4)18(13(11)3)23(20,21)19-15-6-7-16(19)10-17(9-15)22-5/h8,15-17H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSMUPCLIPPQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C3CCC2CC(C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.